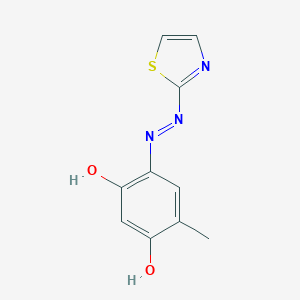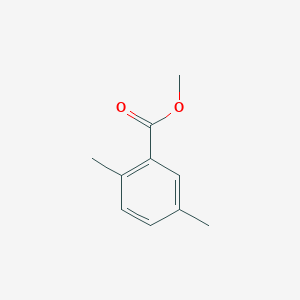
N-(nitramidomethyl)nitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(nitramidomethyl)nitramide” refers to a specific natural product derived from microbial sourcesThis compound compounds are typically isolated from marine or terrestrial microorganisms and have been the subject of extensive research due to their unique chemical structures and bioactive properties .
Applications De Recherche Scientifique
N-(nitramidomethyl)nitramide compounds have a wide range of scientific research applications due to their bioactive properties. In chemistry, they are used as lead compounds for the development of new drugs and as tools for studying chemical reactions and mechanisms. In biology, this compound compounds are investigated for their antimicrobial, anticancer, and anti-inflammatory activities. In medicine, they hold potential as therapeutic agents for treating various diseases, including infectious diseases and cancer. Additionally, this compound compounds are used in the industry for developing new materials and biotechnological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-(nitramidomethyl)nitramide compounds often involves the extraction and purification of natural products from microbial cultures. The process begins with the cultivation of microorganisms in suitable media, followed by the extraction of bioactive compounds using solvents such as methanol, acetone, or water. The crude extracts are then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to isolate and identify the this compound compounds .
Industrial Production Methods: Industrial production of this compound compounds typically involves large-scale fermentation processes. Microorganisms are cultured in bioreactors under controlled conditions to maximize the yield of the desired compounds. The fermentation broth is then processed to extract and purify the this compound compounds using similar chromatographic techniques as in laboratory-scale preparations .
Analyse Des Réactions Chimiques
Types of Reactions: N-(nitramidomethyl)nitramide compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the chemical structure of the compounds to enhance their bioactivity or to create derivatives with improved properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound compounds include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the chemical reactions of this compound compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Mécanisme D'action
The mechanism of action of N-(nitramidomethyl)nitramide compounds involves their interaction with specific molecular targets and pathways within cells. These compounds can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, some this compound compounds have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Others exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparaison Avec Des Composés Similaires
N-(nitramidomethyl)nitramide compounds are unique due to their diverse chemical structures and broad spectrum of bioactivities. Similar compounds include other natural products derived from microbial sources, such as polyketides, nonribosomal peptides, and alkaloids. While these compounds share some bioactive properties with this compound compounds, the latter are distinguished by their specific molecular targets and mechanisms of action. The uniqueness of this compound compounds lies in their ability to interact with multiple biological pathways, making them versatile tools for scientific research and potential therapeutic agents .
Propriétés
Numéro CAS |
14168-44-6 |
|---|---|
Formule moléculaire |
CH4N4O4 |
Poids moléculaire |
136.07 g/mol |
Nom IUPAC |
N-(nitramidomethyl)nitramide |
InChI |
InChI=1S/CH4N4O4/c6-4(7)2-1-3-5(8)9/h2-3H,1H2 |
Clé InChI |
HSMJRIUFXFAZSY-UHFFFAOYSA-N |
SMILES |
C(N[N+](=O)[O-])N[N+](=O)[O-] |
SMILES canonique |
C(N[N+](=O)[O-])N[N+](=O)[O-] |
| 14168-44-6 | |
Synonymes |
methylenedinitramine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)






![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)




